Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Overview
Description
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is a chemical compound with the molecular weight of 296.33 . Its IUPAC name is ethyl 2-[2-(methylamino)-4-pyrimidinyl]-1H-indole-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3, (H,17,18,20) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate are not available, pyrimidine derivatives have been involved in various reactions. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Scientific Research Applications
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Pharmacology
- Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit diverse types of biological and pharmaceutical activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
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Anti-Fibrosis Activity
- A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
- The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that compounds 12m and 12q might be developed the novel anti-fibrotic drugs .
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Antimicrobial Activity
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Antiviral Activity
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Antitumor Activity
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Antidiabetic Activity
Future Directions
While specific future directions for Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate are not mentioned, there is ongoing research into the development of pyrimidine derivatives as potential anticancer agents . This suggests that further exploration of the properties and potential applications of Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate could be a valuable area of study.
properties
IUPAC Name |
ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3,(H,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQRYXWYEZKEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732990 | |
Record name | Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate | |
CAS RN |
916486-06-1 | |
Record name | Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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